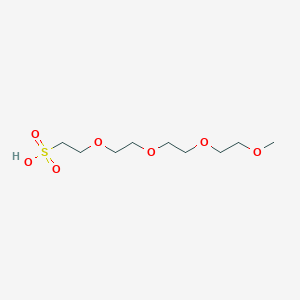

m-PEG4-sulfonic acid

Vue d'ensemble

Description

m-PEG4-sulfonic acid is a polyethylene glycol (PEG)-based linker that contains a sulfonic acid group. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system within cells . The compound has a molecular formula of C9H20O7S and a molecular weight of 272.32 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-sulfonic acid typically involves the reaction of a PEG derivative with a sulfonating agent. One common method is the esterification of a PEG derivative with a sulfonic acid group. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in batch processes, with careful monitoring of temperature, pH, and reaction time to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

m-PEG4-sulfonic acid can undergo various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Halogenation: Reaction with halogens to introduce halogen atoms.

Substitution: Replacement of the sulfonic acid group with other functional groups.

Common Reagents and Conditions

Esterification: Typically involves alcohols and an acid catalyst such as sulfuric acid.

Halogenation: Uses halogenating agents like chlorine or bromine.

Substitution: Involves nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield a methyl ester derivative of this compound .

Applications De Recherche Scientifique

Biomedical Applications

1.1 Drug Delivery Systems

m-PEG4-sulfonic acid is utilized in drug delivery systems to enhance the solubility and biocompatibility of therapeutic agents. Its ability to modify the surface of nanoparticles allows for improved stability and reduced toxicity. For instance, m-PEGylated liposomes have been developed to encapsulate drugs such as doxorubicin, significantly improving their therapeutic efficacy while minimizing side effects .

1.2 Bioconjugation

The compound facilitates site-specific labeling and functionalization of biomolecules, making it essential for diagnostic and therapeutic applications. By attaching this compound to proteins or peptides, researchers can enhance their pharmacokinetic properties and reduce immunogenicity .

1.3 Vaccine Development

In the context of vaccines, this compound has been employed in lipid nanoparticles for mRNA vaccines, such as those developed for COVID-19. The incorporation of this compound helps prevent aggregation during storage and enhances the stability of the vaccine formulations .

Environmental Applications

2.1 Water Treatment

This compound is also applied in environmental chemistry for water treatment processes. It can modify surfaces of materials used for contaminant removal, thus improving the efficiency of filtration systems . For example, functionalized membranes incorporating this compound have shown enhanced performance in removing heavy metals from wastewater.

Material Science Applications

3.1 Surface Modification

The compound is widely used for modifying metal oxide surfaces (e.g., silica and titanium dioxide) to improve hydrophilicity and interaction with other materials. This modification is crucial in applications such as catalysis and sensor development .

3.2 Polymer Chemistry

In polymer science, this compound is incorporated into various polymer matrices to enhance properties such as hydrophilicity and mechanical strength. Its role as a graft polymer compound allows for the creation of new materials with tailored functionalities .

Case Study 1: m-PEGylated Liposomes for Cancer Therapy

A study demonstrated that m-PEGylated liposomes significantly improved the delivery of doxorubicin in cancer therapy by enhancing circulation time and reducing systemic toxicity. This was achieved through the modification of liposome surfaces with this compound, which resulted in prolonged serum half-life and reduced uptake by the reticuloendothelial system .

Case Study 2: Water Filtration Systems

Research conducted on membrane filtration systems showed that membranes modified with this compound exhibited superior performance in removing contaminants from industrial wastewater compared to unmodified membranes. The study highlighted a significant reduction in fouling rates, leading to more efficient water treatment processes .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biomedical | Drug delivery (e.g., liposomal doxorubicin) | Enhanced solubility and reduced toxicity |

| Bioconjugation of proteins | Improved pharmacokinetics | |

| Vaccine formulation | Increased stability during storage | |

| Environmental | Water treatment | Improved contaminant removal efficiency |

| Material Science | Surface modification of metal oxides | Enhanced hydrophilicity |

| Polymer enhancement | Tailored material properties |

Mécanisme D'action

m-PEG4-sulfonic acid functions as a linker in PROTACs, which consist of two distinct ligands connected by a PEG-based linker. One ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparaison Avec Des Composés Similaires

Similar Compounds

m-PEG4-carboxylic acid: Another PEG-based linker with a carboxylic acid group.

m-PEG4-amine: Contains an amine group instead of a sulfonic acid group.

m-PEG4-alcohol: Features a hydroxyl group as the functional group.

Uniqueness

m-PEG4-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties such as increased water solubility and the ability to participate in a variety of chemical reactions. This makes it particularly useful in the synthesis of PROTACs and other advanced materials .

Activité Biologique

m-PEG4-sulfonic acid, a polyethylene glycol (PEG)-based compound, is increasingly recognized for its potential in drug development, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). This article explores the biological activity of this compound, focusing on its properties, applications, and relevant research findings.

- Molecular Formula : C₉H₂₀O₇S

- Molecular Weight : 272.316 g/mol

- CAS Number : 787524-78-1

- Density : 1.2 ± 0.1 g/cm³

This compound functions as a linker in the design of PROTACs, which are bifunctional molecules that can induce targeted degradation of specific proteins within cells. The sulfonic acid group enhances solubility and stability, facilitating cellular uptake and interaction with target proteins.

Antibacterial Properties

Research has shown that compounds containing sulfonic acid groups exhibit significant antibacterial activity. For instance, a study involving macro-microporous surfaces with sulfonic acid groups demonstrated enhanced antibacterial performance due to their structural characteristics and chemical functionalities . The introduction of this compound into various formulations could potentially enhance their antimicrobial efficacy.

Cellular Responses

In vitro studies have indicated that this compound can influence cellular behavior. For example, the presence of sulfonic acid groups has been linked to improved adhesion, proliferation, and differentiation of mesenchymal stem cells. This suggests that this compound may play a role in tissue engineering applications by promoting cell growth on biomaterials .

Study on PROTAC Synthesis

A significant application of this compound is in the synthesis of PROTACs. PROTACs utilize a linker to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. The use of this compound as a linker has been shown to improve the solubility and efficacy of these compounds, enhancing their ability to selectively degrade unwanted proteins in cancer cells .

Comparative Analysis of Linkers

A comparative study analyzed various PEG-based linkers, including this compound, for their effectiveness in forming stable PROTACs. Results indicated that this compound provided superior stability and biological activity compared to other linkers like m-PEG2 or m-PEG8 .

| Linker Type | Stability | Biological Activity | Applications |

|---|---|---|---|

| m-PEG2 | Moderate | Low | Limited |

| This compound | High | High | PROTACs, Antibacterial agents |

| m-PEG8 | Low | Moderate | General drug delivery |

Propriétés

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7S/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLNKYKZGYOWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.